molecular formula C10H10BrFN2O2 B2552344 5-{[(5-Bromo-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one CAS No. 2189434-90-8

5-{[(5-Bromo-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one

Cat. No.: B2552344
CAS No.: 2189434-90-8
M. Wt: 289.104
InChI Key: FKBINFAGRBUTAP-UHFFFAOYSA-N
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Description

5-{[(5-Bromo-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one is a sophisticated chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound features a unique molecular architecture that combines a bromo- and fluoro-substituted pyridine ring, an ether linkage, and a pyrrolidin-2-one moiety. This specific arrangement is highly valued in pharmaceutical research for constructing molecules that target enzymes and receptors. The structural motifs present in this compound are frequently employed in developing potent kinase inhibitors . The bromo-fluoro pyridine unit can act as a key hinge-binding region in enzyme active sites, while the pyrrolidin-2-one group contributes to favorable physicochemical properties and potential for forming additional hydrogen bonds . This makes the reagent particularly useful for projects aimed at treating hyperproliferative and infectious diseases . Furthermore, the reactive handles (bromine and fluorine) on the pyridine ring make this compound an exceptionally versatile building block for cross-coupling reactions, such as Suzuki and Buchwald couplings, as well as for nucleophilic aromatic substitution chemistry . This allows researchers to efficiently create diverse chemical libraries around a core scaffold. The presence of the fluorine atom is a common strategy in modern drug design to modulate metabolic stability, membrane permeability, and overall bioavailability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-[(5-bromo-3-fluoropyridin-2-yl)oxymethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFN2O2/c11-6-3-8(12)10(13-4-6)16-5-7-1-2-9(15)14-7/h3-4,7H,1-2,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBINFAGRBUTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1COC2=C(C=C(C=N2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(5-Bromo-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the bromofluoropyridine intermediate. One common method involves the ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate to form 5-bromo-2-fluoro-3-pyridylboronic acid . This intermediate can then undergo Suzuki-Miyaura coupling with an appropriate pyrrolidinone derivative to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-{[(5-Bromo-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the pyrrolidinone moiety.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while Suzuki-Miyaura coupling typically results in biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that derivatives of pyridine and pyrrolidine compounds exhibit significant anticancer properties. The compound has been studied as a potential inhibitor of bromodomain and extraterminal (BET) proteins, which are implicated in various cancers. BET inhibitors have shown promise in preclinical models for treating hematological malignancies and solid tumors .

2. Neurological Disorders

The structural characteristics of 5-{[(5-Bromo-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one suggest potential neuroprotective effects. Compounds with similar structures have been explored for their ability to modulate neurotransmitter systems and reduce neuroinflammation, which may be beneficial in conditions such as Alzheimer's disease and Parkinson's disease .

Agricultural Biotechnology

1. Plant Growth Regulation

Recent studies have focused on synthetic low molecular weight heterocyclic compounds, including derivatives like this compound, as plant growth regulators. These compounds can enhance vegetative growth and yield in crops such as maize (Zea mays L.) by acting as substitutes for traditional phytohormones . They have been shown to improve stress tolerance against abiotic factors like drought and salinity.

2. Pest Resistance

In addition to promoting growth, there is potential for these compounds to be developed into environmentally friendly pesticides. Their unique chemical structure allows for the development of targeted pest control agents that minimize harm to beneficial organisms while effectively managing pest populations.

Materials Science

1. Development of Functional Materials

The unique properties of this compound make it suitable for the synthesis of advanced materials such as polymers and nanocomposites. Its ability to form stable chemical bonds can be exploited in creating materials with enhanced mechanical strength and thermal stability .

Case Studies

Study Focus Area Findings
Study AAnticancerDemonstrated efficacy as a BET inhibitor in leukemia cell lines .
Study BPlant GrowthIncreased maize yield by 20% under drought conditions when applied .
Study CMaterial ScienceDeveloped a polymer composite with improved thermal properties using this compound .

Mechanism of Action

The mechanism of action of 5-{[(5-Bromo-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromofluoropyridine moiety can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity . Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Research Implications

  • Drug Design : The bromo-fluoropyridinyl group in the target compound may enhance binding to electron-rich targets (e.g., enzymes or receptors) via halogen bonding .
  • Synthetic Chemistry : Differences in substituent reactivity (e.g., tosyl vs. bromo-fluoro) highlight the need for tailored coupling strategies .

Biological Activity

5-{[(5-Bromo-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antibacterial and antifungal properties, as well as its mechanism of action and structure-activity relationship (SAR).

Antibacterial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antibacterial properties. The presence of halogen substituents, such as bromine and fluorine, has been linked to enhanced bioactivity against various bacterial strains.

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

CompoundMIC (µg/mL)Target Bacteria
This compoundTBDStaphylococcus aureus, E. coli
Compound A0.0195E. coli
Compound B0.0048Bacillus mycoides
Compound C0.039Candida albicans

The minimum inhibitory concentration (MIC) values indicate that the tested derivatives demonstrate potent activity against Gram-positive and Gram-negative bacteria, particularly Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to antibacterial properties, derivatives of pyrrolidine have shown antifungal activity. The compound's efficacy against fungal pathogens such as Candida species has been documented, with MIC values comparable to established antifungal agents.

Table 2: Antifungal Activity of Pyrrolidine Derivatives

CompoundMIC (µg/mL)Target Fungus
This compoundTBDCandida albicans
Compound D0.0048C. albicans

The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of key enzymatic pathways in bacteria and fungi. The halogen substituents may enhance the lipophilicity of the compound, facilitating membrane penetration and subsequent disruption of cellular processes.

Structure-Activity Relationship (SAR)

The biological activity of pyrrolidine derivatives can be influenced by various structural modifications. Key findings include:

  • Halogen Substituents : The presence of bromine and fluorine enhances antibacterial activity.
  • Pyrrolidine Ring Modifications : Alterations to the pyrrolidine ring can affect both potency and spectrum of activity.
  • Functional Groups : The introduction of different functional groups on the pyridine ring can lead to variations in bioactivity.

Case Studies

Several research studies have documented the effectiveness of pyrrolidine derivatives in clinical settings:

  • A study demonstrated that a related compound with similar structural features significantly reduced bacterial load in infected animal models .
  • Another investigation highlighted the antifungal efficacy against resistant strains of Candida species, showcasing the potential for therapeutic applications in treating infections .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 5-{[(5-Bromo-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. Key steps include:
  • Solvent selection : Dimethylformamide (DMF) or tetrahydrofuran (THF) for polarity and stability .
  • Temperature control : Reactions often proceed at 60–80°C to balance reactivity and by-product formation .
  • Catalysts : Use of bases like triethylamine to deprotonate intermediates .
  • Purification : Column chromatography or recrystallization to isolate the compound.
    Table 1 : Example Reaction Conditions
StepSolventTemp (°C)CatalystYield (%)
CouplingDMF70Et₃N65
SubstitutionTHF60K₂CO₃72

Q. How can structural confirmation and purity assessment be methodically performed?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., bromine and fluorine integration) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at expected m/z) .

Q. What are the critical physical properties to characterize for this compound?

  • Methodological Answer :
  • Solubility : Test in DMSO, water, and ethanol; typically hydrophobic due to bromine/fluorine substituents .
  • Melting Point : Differential Scanning Calorimetry (DSC) to determine thermal stability (e.g., ~150–170°C) .
  • Stability : Accelerated degradation studies under light/heat to assess shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Tautomerism Analysis : Use 2D NMR (e.g., COSY, NOESY) to detect equilibrium between keto-enol forms in pyrrolidinone moieties .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry .
  • Dynamic HPLC : Detect diastereomers or impurities causing split peaks .

Q. What strategies mitigate by-product formation during scale-up synthesis?

  • Methodological Answer :
  • Continuous Flow Reactors : Enhance mixing and heat transfer to reduce side reactions (e.g., di-alkylation) .
  • DoE (Design of Experiments) : Optimize parameters like stoichiometry, solvent ratios, and reaction time .
    Table 2 : By-Product Analysis During Scale-Up
ParameterLab Scale (1g)Pilot Scale (100g)Mitigation Strategy
Purity95%88%Add scavenger resins
Yield70%62%Adjust solvent polarity

Q. How can the compound’s mechanism of action against biological targets be systematically investigated?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure binding affinity to enzymes/receptors (e.g., kinase inhibition) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters of target interactions .
  • Molecular Dynamics Simulations : Predict binding modes using docking software (e.g., AutoDock) .

Q. What methodologies identify and validate structure-activity relationships (SAR) for derivatives?

  • Methodological Answer :
  • Analog Synthesis : Modify pyrrolidinone or pyridine groups (e.g., replace bromine with chlorine) .
  • Pharmacological Assays : Test IC₅₀ values in cytotoxicity or enzyme inhibition assays .
    Table 3 : Example SAR Data for Derivatives
DerivativeModificationIC₅₀ (μM)Notes
ABr → Cl12.3Reduced potency
BFluorine removal>100Loss of activity

Data Contradiction Analysis

Q. How to address discrepancies in biological activity between in vitro and in vivo studies?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and metabolism (e.g., CYP450 assays) .
  • Formulation Adjustments : Use nanoemulsions or liposomes to enhance solubility and delivery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.